3-Methyloxan-2-one

Description

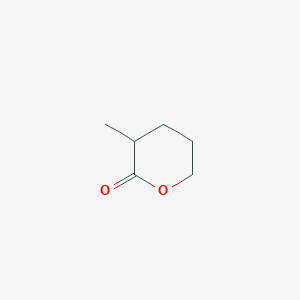

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEHEHYVDRYEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909872 | |

| Record name | 3-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-03-9 | |

| Record name | α-Methyl-δ-valerolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyloxan 2 One

Lactonization Reactions for δ-Valerolactone Ring Formation

The formation of the δ-valerolactone ring is a cornerstone of 3-Methyloxan-2-one synthesis. This process typically involves the intramolecular cyclization of a linear hydroxycarboxylic acid precursor.

Acid-Catalyzed Cyclization of Hydroxycarboxylic Acid Precursors for this compound Synthesis

The most direct and foundational method for synthesizing this compound is the acid-catalyzed intramolecular cyclization of its corresponding hydroxycarboxylic acid precursor, 5-hydroxy-2-methylpentanoic acid. cymitquimica.com This reaction represents a classic example of Fischer esterification, applied intramolecularly. The process involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the terminal hydroxyl group acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. The elimination of a water molecule from this intermediate leads to the formation of the stable six-membered δ-lactone ring. wuxiapptec.com

Commonly employed acid catalysts for this transformation include mineral acids like sulfuric acid (H₂SO₄) and strong organic acids such as p-toluenesulfonic acid (p-TsOH). The reaction is typically conducted under thermal conditions to drive the equilibrium towards the lactone product by removing the water formed during the reaction. The choice of solvent and reaction temperature is crucial to minimize potential side reactions, such as intermolecular polymerization.

| Reaction | Precursor | Product | Catalyst Type |

| Intramolecular Esterification | 5-hydroxy-2-methylpentanoic acid | This compound | Brønsted or Lewis Acid |

Stereoselective Approaches to Enantiopure this compound and its Stereoisomers

The methyl group at the C3 position of this compound creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-3-Methyloxan-2-one and (S)-3-Methyloxan-2-one. The synthesis of enantiopure forms is of significant interest for applications where specific stereochemistry is required.

Stereoselective approaches often rely on one of several key strategies:

Chiral Pool Synthesis: This method utilizes readily available, enantiopure starting materials from nature. For instance, a precursor with the desired stereocenter already in place can be chemically modified and then cyclized to yield the target enantiomer of this compound.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the lactone or its precursors. For example, an asymmetric reduction of a keto-ester precursor can establish the stereochemistry of the hydroxyl group, which then directs the formation of a specific stereoisomer upon lactonization. clockss.org

Enzymatic Resolution: Racemic mixtures of the lactone or its precursors can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired stereoisomer.

One reported strategy for achieving stereocontrol in related tetrahydropyran (B127337) systems involves the reduction of a ketone precursor using zinc borohydride, which can provide a degree of diastereoselectivity in forming the required alcohol intermediate for subsequent cyclization. clockss.org Another powerful method is intramolecular allylation of an aldehyde using a (Z)-allylsilane, activated by a Brønsted acid, which can create trisubstituted tetrahydropyrans with high stereoselectivity. acs.org

Alternative Synthetic Pathways and Methodological Innovations for δ-Lactones

Beyond direct acid-catalyzed cyclization, several other innovative methods have been developed for the synthesis of δ-lactones, which are applicable to the formation of this compound.

Baeyer-Villiger Oxidation: This reaction provides a route to lactones from cyclic ketones. For the synthesis of this compound, the corresponding cyclic ketone, 3-methyltetrahydropyran-2-one, would be treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. mdpi.comtandfonline.com The regioselectivity of the oxygen insertion is generally predictable, with more substituted carbon atoms migrating preferentially.

Halolactonization: This method involves the cyclization of an unsaturated carboxylic acid in the presence of a halogen. wikipedia.org For instance, an appropriate pentenoic acid derivative could be treated with iodine (I₂) and a base. The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the carboxylate nucleophile to form an iodo-substituted lactone. wikipedia.org This iodo-lactone can then be dehalogenated to yield the final product. Iodolactonization is known for its mild reaction conditions and high stereoselectivity. wikipedia.orgajol.info

C–H Functionalization: Recent advances in catalysis have enabled the direct formation of lactones via the functionalization of C(sp³)–H bonds. Palladium-catalyzed γ-C(sp³)–H olefination of carboxylic acids, followed by a conjugate addition, can generate δ-lactone products. acs.org This strategy allows for the construction of the lactone ring from simple aliphatic acid precursors, offering a novel and efficient synthetic route. acs.orgorganic-chemistry.org

| Method | Starting Material Type | Key Reagent(s) | Intermediate/Product Feature |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Peroxy acid (e.g., m-CPBA) | Oxygen insertion next to carbonyl |

| Iodolactonization | Unsaturated Carboxylic Acid | Iodine (I₂), Base | Iodo-substituted lactone |

| C-H Functionalization | Aliphatic Carboxylic Acid | Palladium catalyst, Oxidant | Direct conversion of C-H to C-O bond |

Exploration of Biosynthetic Analogs Containing the Oxan-2-one Core

The oxan-2-one (δ-valerolactone) structural motif is present in numerous naturally occurring molecules, highlighting its significance in biological systems. nih.gov While the direct biosynthesis of this compound is not widely documented, many complex natural products feature the oxan-2-one core, often as part of a larger macrocyclic lactone structure.

These natural products are typically synthesized in organisms via polyketide synthase (PKS) pathways. These enzymatic pathways assemble complex molecules from simple acyl-CoA precursors in a modular and controlled fashion. The formation of the oxan-2-one ring within these pathways often occurs through an intramolecular trans-esterification reaction, where a hydroxyl group attacks a thioester intermediate that is tethered to the synthase enzyme.

Furthermore, microbial biotransformation is a recognized route for producing various lactones, which are valued as flavor and fragrance compounds. mdpi.com Microorganisms can convert precursors like hydroxy fatty acids into lactones through enzymatic processes that involve hydroxylation followed by β-oxidation and subsequent lactonization. mdpi.com This biotechnological approach is considered a greener alternative to purely chemical synthesis. mdpi.com

Reaction Mechanisms and Chemical Transformations of 3 Methyloxan 2 One

Ring-Opening Reactions

The principal mode of reaction for 3-methyloxan-2-one involves the cleavage of the endocyclic ester bond. This can be initiated by various reagents and conditions, leading to a diverse range of linear hydroxy-acid derivatives.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of this compound involves the nucleophilic attack of water on the carbonyl carbon of the ester group. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the ring-opening alcohol moiety yields the final product, 5-hydroxy-3-methylpentanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond to open the ring and form the carboxylate of 5-hydroxy-3-methylpentanoic acid. A final protonation step yields the hydroxy acid.

The degradation of polymers derived from MVL, such as poly(ester-amide)s, has been observed in aqueous acidic media, highlighting the susceptibility of the ester linkage to hydrolysis. rsc.orgrsc.org Furthermore, the presence of residual acid in polymers of β-methyl-δ-valerolactone can lead to an increased acid value, which is an indicator of hydrolytic cleavage or depolymerization. google.com While specific kinetic data for the monomer itself is not extensively detailed in the literature, the general mechanisms for lactone hydrolysis are well-established.

Nucleophilic Ring-Opening Pathways

Beyond hydrolysis, the lactone ring of this compound is readily opened by a variety of nucleophiles, a reaction that is central to its polymerization and the synthesis of its derivatives.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The ring opens upon the reformation of the carbonyl double bond and cleavage of the C-O single bond within the ring.

Common nucleophiles that effectively open the this compound ring include:

Alcohols: In the presence of a catalyst, alcohols act as nucleophiles to open the lactone ring, forming an ester. This reaction is fundamental to ring-opening polymerization, where the hydroxyl end of a growing polymer chain acts as the nucleophile to attack another monomer molecule. For example, diols like ethylene (B1197577) glycol can be used as initiators to produce polyester (B1180765) diols. google.com

Amines: Amines are also effective nucleophiles for the ring-opening of this compound, yielding amides. This reaction can be used to synthesize amide-containing small molecules or to create polymers with amide linkages. Diamines, such as piperazine, have been used as initiators to create polyester diols with amine end groups. google.com The reaction of MVL-derived diamidodiols with diacid chlorides further demonstrates the utility of amine nucleophiles in creating complex poly(ester-amide) structures. rsc.orgrsc.org

Polymerization Studies

The most significant chemical transformation of this compound is its ring-opening polymerization (ROP), which yields poly(β-methyl-δ-valerolactone), an aliphatic polyester with potential applications as a biodegradable material.

Ring-Opening Polymerization (ROP) of this compound

The ROP of this compound involves the sequential ring-opening of monomer units to form long polymer chains. google.com The polymerization of substituted lactones is highly dependent on factors like ring size and the nature of substituents. nsf.gov The presence of the methyl group at the β-position of the lactone ring introduces steric hindrance, which affects the polymerization kinetics. nsf.gov Compared to the unsubstituted δ-valerolactone, the polymerization of this compound proceeds at a slower rate due to the methyl substituent hindering the nucleophilic attack at the carbonyl group. nsf.gov

The thermodynamic parameters for the ROP of a related disubstituted δ-valerolactone, β-acetoxy-δ-methylvalerolactone, have been calculated, providing insight into the polymerizability of such monomers. The enthalpy (ΔH°p) and entropy (ΔS°p) of polymerization were found to be -25 ± 2 kJ mol⁻¹ and -81 ± 5 J mol⁻¹ K⁻¹, respectively. nsf.govrsc.org These negative values indicate that polymerization is enthalpically driven but entropically disfavored, which is typical for ROP.

Catalytic Systems for Controlled and Living Polymerization

A variety of catalytic systems have been developed to control the ROP of δ-lactones, including this compound, enabling the synthesis of polymers with defined molecular weights and low dispersity. A polymerization where chain termination and transfer reactions are minimized is referred to as a living polymerization. wikipedia.orgwikipedia.orglibretexts.orgdtic.mil

Catalytic systems employed for the ROP of this compound and related lactones include:

Organocatalysts: Diphenyl phosphate (B84403) (DPP) has been shown to be an effective organocatalyst for the ROP of substituted valerolactones, often used in conjunction with an alcohol initiator like benzyl (B1604629) alcohol. nsf.govacs.org Binary systems combining a (thio)urea with an organic base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can also provide fast and controlled polymerization of δ-valerolactone. rsc.orgacs.org

Metal-Based Catalysts: Traditional catalysts such as metallic lithium, n-butyl lithium, and Lewis acids like boron trifluoride etherate have been used for the ROP of β-methyl-δ-valerolactone. google.com Boric acid, in combination with an alcohol initiator, has also been utilized for the polymerization of δ-valerolactone. mdpi.comresearchgate.net

Enzymatic Catalysts: Biocatalysts offer a green alternative for polymerization. Enoate reductases have been used to first synthesize optically active β-methyl-δ-valerolactone, which can then be polymerized. acs.orgresearchgate.net Additionally, thermophilic esterases have been shown to catalyze the ROP of δ-valerolactone. researchgate.net

The table below summarizes some of the catalytic systems used for the ROP of δ-lactones.

| Catalyst Type | Specific Examples | Monomer(s) | Key Features |

| Organocatalyst | Diphenyl Phosphate (DPP) | β-acetoxy-δ-methylvalerolactone, (-)-β-methyl-δ-valerolactone | Enables controlled polymerization at room temperature. nsf.govacs.org |

| Organocatalyst | Benzoheterocyclic urea (B33335) / MTBD | δ-valerolactone | Provides fast and living/controlled polymerization. rsc.org |

| Metal-Based | n-Butyl lithium, Boron trifluoride etherate | β-methyl-δ-valerolactone | Traditional catalysts for lactone ROP. google.com |

| Biocatalyst | Enoate Reductase / Esterase | β-methyl-δ-valerolactone, δ-valerolactone | Green synthesis route, can produce optically active polymers. researchgate.netresearchgate.net |

| Acid Catalyst | Boric Acid (B(OH)₃) | δ-valerolactone | Simple catalyst for bulk ROP with an alcohol initiator. mdpi.com |

Other Relevant Chemical Transformations

The chemical behavior of this compound, also known as β-methyl-δ-valerolactone, is characterized by the reactivity of its ester functional group within a six-membered ring and the presence of a methyl group at the alpha-position to the carbonyl. These structural features allow for a variety of chemical transformations, primarily involving the carbonyl group and the adjacent alpha-methyl position.

The carbonyl group in this compound is an electrophilic site susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations, including ring-opening reactions which are of significant interest for polymer synthesis. The polarization of the carbon-oxygen double bond makes the carbonyl carbon electron-deficient and a target for various nucleophiles. hznu.edu.cnuni.lu

One of the most significant reactions involving the carbonyl group is ring-opening polymerization (ROP) . This process can be initiated by various catalysts, leading to the formation of poly(β-methyl-δ-valerolactone), a biodegradable polyester. nih.govnih.gov The mechanism of ROP can vary, but it generally involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the propagation of a polymer chain. Both anionic and cationic ROP methods have been explored. For instance, the use of catalysts like tBu-P4 can initiate ROP through direct attack at the carbonyl group. nih.gov The properties of the resulting polymer, such as its thermal characteristics, can be influenced by the stereochemistry of the monomer used. nih.gov

Beyond polymerization, the lactone can undergo hydrolysis , either acid or base-catalyzed, which opens the ring to form 5-hydroxy-3-methylpentanoic acid. This reaction is a classic example of ester hydrolysis.

Furthermore, the carbonyl group's reactivity is harnessed to synthesize other functional molecules. For example, this compound can be converted into diamidodiols . This transformation involves a ring-opening reaction with diamines, such as ethylenediamine (B42938) or 1,4-diaminobutane, where the amine acts as the nucleophile attacking the carbonyl carbon. wikipedia.org These resulting diamidodiols can then be used as monomers for the synthesis of poly(ester-amide)s (PEAs). wikipedia.org Similarly, this compound has been converted to a diacid chloride , a highly reactive derivative that can be used in the preparation of PEAs. wikipedia.org

Table 1: Reactions at the Carbonyl Group of this compound

| Reaction Type | Reagents/Catalysts | Product(s) | Significance |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Anionic or cationic initiators (e.g., tBu-P4, NaOMe) | Poly(β-methyl-δ-valerolactone) | Synthesis of biodegradable polyesters. nih.govnih.govnih.gov |

| Hydrolysis | Acid or base (e.g., H₂O, H⁺/OH⁻) | 5-hydroxy-3-methylpentanoic acid | Ring-opening to form the corresponding hydroxy acid. |

| Aminolysis (Diamidodiol formation) | Diamines (e.g., ethylenediamine) | Diamidodiols | Creation of monomers for poly(ester-amide) synthesis. wikipedia.org |

| Conversion to Diacid Chloride | Chlorinating agents (e.g., thionyl chloride) | MVL-derived diacid chloride | Formation of a reactive intermediate for polymer synthesis. wikipedia.org |

The hydrogen atoms on the carbon alpha to the carbonyl group (the alpha-carbon) in this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl oxygen. nih.govsigmaaldrich.com This acidity allows for the deprotonation of the alpha-carbon to form a nucleophilic enolate intermediate. nih.govnih.gov

The formation of an enolate from this compound typically requires a strong, non-nucleophilic base to ensure complete and irreversible deprotonation without attacking the carbonyl group directly. nih.gov A commonly used base for this purpose is lithium diisopropylamide (LDA) . nih.govnih.gov The reaction involves the abstraction of a proton from the alpha-carbon by LDA in an anhydrous solvent like tetrahydrofuran (B95107) (THF), often at low temperatures to control reactivity. nih.gov

The process begins with the preparation of LDA from diisopropylamine (B44863) and n-butyllithium. nih.govnih.gov Subsequently, this compound (referred to as tetrahydro-2H-pyran-2-one in the synthesis of its derivative) is added to the LDA solution, leading to the formation of the corresponding lithium enolate. nih.gov

This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. nih.gov For instance, it can react with electrophiles like alkyl halides in alkylation reactions . This provides a method to introduce substituents at the alpha-position, further functionalizing the lactone ring. While specific examples of the isolated enolate of this compound undergoing further reactions are specialized, the principles of enolate chemistry are well-established. nih.govsigmaaldrich.com The reactivity of the enolate at either the carbon or oxygen atom can be influenced by reaction conditions, but C-alkylation is often the kinetically favored pathway. nih.gov

Table 2: Enolate Formation at the Alpha-Position

| Reaction | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Enolate Formation | Lithium diisopropylamide (LDA), Tetrahydrofuran (THF) | Lithium enolate of this compound | Requires a strong, non-nucleophilic base; creates a nucleophilic carbon center at the alpha-position. nih.govnih.gov |

Spectroscopic and Computational Studies for Structural Elucidation and Reactivity Prediction

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the experimental determination of the molecular structure of 3-Methyloxan-2-one. Each technique offers unique insights into different aspects of its structure, from atomic connectivity to the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound in solution. auremn.org.br By analyzing the chemical shifts, coupling constants, and through-space interactions, it is possible to determine the molecule's conformation and relative stereochemistry.

¹H and ¹³C NMR spectra provide fundamental information about the connectivity of atoms. For instance, in related pyranone structures, key signals in the ¹H NMR spectrum can be assigned to the methyl group and the oxygenated ring protons, with coupling constants confirming the ring's conformation. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly valuable for establishing proton-proton coupling networks, which helps in piecing together the carbon skeleton. The Nuclear Overhauser Effect (NOE) provides information about the proximity of protons in space, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. wordpress.com For complex stereochemical analysis, derivatization of related structures, such as 1,3-diols to acetonides, can make the system more rigid and lead to distinct differences in the ¹³C NMR spectrum that correlate with the syn or anti stereochemistry. wordpress.com Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be used to study conformational exchange processes and determine the energy barriers between different conformers. unibas.it

A hypothetical analysis of this compound's NMR data might look like this:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Key Correlations (COSY/HMBC) |

| C2=O | - | ~175 | - | HMBC to H3, H6 |

| C3-H | ~2.5 | ~40 | Multiplet | COSY with H4, CH₃; HMBC to C2, C4, C5 |

| C3-CH₃ | ~1.2 | ~15 | Doublet | COSY with H3; HMBC to C2, C3, C4 |

| C4-H₂ | ~1.8, ~2.0 | ~25 | Multiplet | COSY with H3, H5; HMBC to C3, C5, C6 |

| C5-H₂ | ~1.9, ~2.1 | ~30 | Multiplet | COSY with H4, H6; HMBC to C3, C4, C6 |

| C6-H₂ | ~4.3, ~4.5 | ~65 | Multiplet | COSY with H5; HMBC to C2, C4, C5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. nih.gov The monoisotopic mass of this compound (C₆H₁₀O₂) is 114.068080 Da. chemspider.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

Electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺•), which then undergoes characteristic fragmentation. orgchemboulder.com The fragmentation pattern provides valuable structural information. For a lactone like this compound, common fragmentation pathways would involve the loss of small, stable neutral molecules. miamioh.edu For example, the loss of CO (28 Da) from the molecular ion is a common fragmentation for cyclic esters. Another likely fragmentation is the cleavage of the ring, which can lead to a variety of fragment ions. The base peak in the mass spectrum, the most abundant ion, often corresponds to a particularly stable fragment. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 114 | [C₆H₁₀O₂]⁺• | - | Molecular Ion (M⁺•) |

| 99 | [C₅H₇O₂]⁺ | •CH₃ | Loss of the methyl group |

| 86 | [C₅H₁₀O]⁺• | CO | Loss of carbon monoxide from the molecular ion |

| 71 | [C₄H₇O]⁺ | •CH₃, CO | Loss of methyl radical followed by carbon monoxide |

| 55 | [C₄H₇]⁺ | H₂O, CO | Loss of water and carbon monoxide |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | C₃H₃O₂ or C₄H₇O | Common alkyl or acylium ion fragments |

Note: The relative intensities of these fragments would depend on the ionization energy.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. fiveable.mekcvs.ca The most characteristic absorption band for this molecule is the strong carbonyl (C=O) stretch of the lactone (cyclic ester) group. This peak typically appears in the region of 1735-1750 cm⁻¹. libretexts.org The exact position of this band can provide subtle information about ring strain.

Other important absorptions include the C-O stretching vibrations of the ester group, which are expected to appear in the 1250-1000 cm⁻¹ region. fiveable.me The C-H stretching vibrations of the alkane-like portions of the ring will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org The presence of the methyl group may also give rise to characteristic C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (lactone) stretch | 1735 - 1750 | Strong |

| C-H (alkane) stretch | 2850 - 2960 | Medium to Strong |

| C-H bend (methyl/methylene) | 1380 - 1465 | Medium |

| C-O stretch (ester) | 1000 - 1250 | Strong |

For related tetrahydropyran (B127337) rings, X-ray diffraction analysis has confirmed chair conformations. researchgate.netresearchgate.net If a suitable single crystal of this compound could be grown, X-ray crystallography would unambiguously determine its solid-state conformation, including the precise bond lengths, bond angles, and torsional angles. It would also reveal the stereochemical relationship of the methyl group relative to the rest of the ring and how the molecules pack together in the crystal lattice. This information is invaluable for validating and refining the structures predicted by computational methods.

Infrared (IR) Spectroscopy for Functional Group Identification

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the structure, stability, and electronic properties of this compound that can be difficult to obtain experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of organic molecules. arxiv.orge-bookshelf.de DFT methods can be employed to optimize the geometry of this compound, predicting its most stable conformation(s) and the relative energies of different conformers. plos.orgarxiv.org These calculations can also predict vibrational frequencies, which can be compared with experimental IR spectra to aid in peak assignment. ijcce.ac.ir

Furthermore, DFT can be used to calculate NMR chemical shifts and coupling constants, providing a theoretical basis for interpreting experimental NMR data. ijcce.ac.ir By modeling the electronic structure, DFT can provide insights into the molecule's reactivity. For example, the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are relevant for intermolecular interactions. ijcce.ac.ir

Interactive Data Table: Predicted Computational Data for this compound (Illustrative)

| Property | Predicted Value (Example) | Method | Significance |

| Relative Energy of Chair Conformer | 0.0 kcal/mol | DFT (B3LYP/6-31G) | Most stable conformation |

| Relative Energy of Twist-Boat Conformer | > 5 kcal/mol | DFT (B3LYP/6-31G) | Higher energy, less populated conformer |

| C=O Vibrational Frequency | ~1745 cm⁻¹ | DFT (B3LYP/6-31G) | Correlates with experimental IR spectrum |

| ¹³C NMR Chemical Shift (C=O) | ~176 ppm | DFT (GIAO) | Aids in assignment of experimental NMR spectrum |

| HOMO-LUMO Energy Gap | ~7.5 eV | DFT (B3LYP/6-31G) | Indicator of chemical reactivity and stability |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound using appropriate computational methods.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time, providing detailed information on conformational changes and system dynamics. mdpi.com For this compound, MD simulations would be instrumental in understanding the influence of the methyl group at the C3 position on the conformational flexibility of the oxanone ring and in predicting its behavior in various solvent environments.

While specific, in-depth molecular dynamics simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology offers a clear framework for potential investigation. Such simulations would model the interactions between the atoms of the lactone and surrounding solvent molecules, revealing how the compound's structure adapts. chemrxiv.orgfigshare.com Key areas of insight from MD simulations would include:

Conformational Landscape: Mapping the accessible conformations of the this compound ring (e.g., chair, boat, twist-boat) and the energetic barriers between them. The simulation could quantify how the C3-methyl group favors certain conformations over others.

Solvation Shell Structure: Determining the arrangement of solvent molecules around the lactone. Radial distribution functions derived from MD trajectories could show the probability of finding solvent molecules at specific distances from the solute's atoms, such as the carbonyl oxygen or the methyl group. mdpi.com

Solvent Effects: Quantifying the impact of different solvents (e.g., polar protic, polar aprotic, nonpolar) on the conformational equilibrium and flexibility of the molecule. rsc.orgclaudiozannoni.it This is crucial for predicting its behavior in various reaction media.

The data below illustrates the type of information that would be sought in a hypothetical MD study, comparing the compound in different solvent environments.

Interactive Table: Hypothetical MD Simulation Parameters for this compound

| Parameter | Simulation in Water (Polar) | Simulation in Toluene (Nonpolar) | Insights Gained |

| Dominant Conformation | User-selectable | User-selectable | Predicts the most stable ring pucker in different dielectric environments. |

| Ring Inversion Frequency | User-selectable | User-selectable | Assesses the flexibility and the energy barriers for conformational changes influenced by the solvent. |

| Solvation Free Energy | User-selectable | User-selectable | Quantifies the thermodynamic stability of the lactone in each solvent. |

| Hydrogen Bond Occupancy | User-selectable | Not Applicable | Measures the extent and lifetime of hydrogen bonds between water and the lactone's carbonyl oxygen. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms, predicting reactivity, and characterizing the high-energy transition states that govern chemical transformations. mdpi.com For this compound, these computational approaches provide molecular-level insights that are often difficult to obtain through experimental means alone.

A comprehensive computational study has explored the static and dynamic stereochemistry of δ-valerolactone and all of its monomethylated derivatives, including this compound. nih.gov Using the B3LYP functional, this research mapped the entire conformational space and the pathways for conformational interconversion. nih.gov For chiral molecules like this compound, the energy profile for a complete conformational interchange is C(1)-symmetrical. nih.gov Such studies are foundational for understanding the molecule's ground-state properties before predicting its reactivity.

When investigating reaction mechanisms, such as the hydrolysis or ring-opening polymerization of lactones, DFT calculations are employed to map the potential energy surface. researchgate.net This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Finding any stable species that exist along the reaction pathway.

Searching for Transition States (TS): Locating the highest energy point along the lowest energy reaction path. The structure of the TS provides insight into the bond-breaking and bond-forming processes. The energy of the TS determines the activation energy barrier for the reaction.

For a reaction like the base-catalyzed hydrolysis of this compound, theoretical modeling would identify the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculated activation energy provides a quantitative measure of the reaction rate. While specific transition state energy data for this compound reactions is not prevalent in the searched literature, studies on the parent compound, δ-valerolactone, establish the viability of these methods. researchgate.netebi.ac.uk

Table: Key Computational Metrics in Reaction Modeling of Lactones

| Computational Metric | Description | Application to this compound |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Predicts the rate of reactions like hydrolysis or ring-opening polymerization. |

| Reaction Energy (ΔGr) | The Gibbs free energy difference between the reactants and the products. | Determines the thermodynamic favorability of a reaction. |

| Imaginary Frequency | A single negative frequency in the vibrational analysis of a computed structure, confirming it is a true transition state. | Validates the calculated transition state structure for a given reaction pathway. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. Their energies and shapes indicate sites of reactivity. | Identifies the carbonyl carbon as the primary electrophilic site for nucleophilic attack. mdpi.com |

Applications and Emerging Research Directions

Utility in Organic Synthesis as a Versatile Building Block

As a functionalized heterocyclic compound, 3-methyloxan-2-one serves as a versatile intermediate in the construction of more elaborate molecular architectures. lookchem.comcymitquimica.com Its utility stems from the reactivity of the lactone ring and the stereochemical influence of the methyl group.

This compound is employed as a chiral building block in the synthesis of complex organic molecules. The inherent structure of the compound allows for various chemical transformations. The lactone can undergo nucleophilic ring-opening reactions with reagents like amines or alcohols to produce 5-hydroxy-3-methylpentanoic acid derivatives. These derivatives, possessing multiple functional groups, are themselves valuable precursors for further synthetic steps. The presence of the methyl group introduces a chiral center when the starting material is enantiomerically pure, which is crucial for stereoselective synthesis, a key consideration in the creation of biologically active molecules.

The role of this compound as a versatile chemical intermediate extends to the synthesis of various pharmaceuticals and agrochemicals. lookchem.com The tetrahydropyran (B127337) ring system is a common scaffold found in numerous biologically active compounds. By using this compound as a starting material, chemists can introduce this core structure while also incorporating a methyl group that can influence the molecule's conformation and binding affinity to biological targets. Its application as an intermediate is critical in developing new products within the pharmaceutical and agrochemical industries. lookchem.com For instance, pyrrole (B145914) scaffolds, which are prevalent in many drug molecules and pesticides, can be combined with oxane derivatives in synthetic schemes. chemenu.com

Precursor for the Synthesis of Complex Organic Molecules

Development of Polymeric Materials from this compound

The lactone structure of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a common method for producing polyesters. cymitquimica.com This capability has opened avenues for its use in materials science, particularly in the development of biodegradable polymers.

This compound can undergo ring-opening polymerization to form poly(this compound), an aliphatic polyester (B1180765). cymitquimica.com Aliphatic polyesters are a major class of biodegradable polymers, which can be broken down by microorganisms into non-toxic byproducts. mdpi.com The properties of the resulting polymer, such as its melting point, crystallinity, and degradation rate, can be influenced by the polymerization conditions and the stereochemistry of the monomer. The methyl group along the polymer backbone affects the material's physical and mechanical properties compared to unsubstituted polyesters like poly(δ-valerolactone). This allows for the tuning of properties to suit specific applications, a desirable feature in the design of sustainable materials for packaging or medical use. primebiopol.com

To further tailor the properties of polymeric materials, this compound can be copolymerized with other monomers. wikipedia.org Copolymerization involves polymerizing two or more different monomers to create a polymer with combined or modified properties. Block copolymers, which consist of long sequences or "blocks" of one monomer followed by blocks of another, are of particular interest. wikipedia.orgnih.gov A patent has described the use of this compound in the formation of block copolymers intended for use as viscosity index improvers in lubricant oils. google.com This suggests that by incorporating this compound into a copolymer structure, it is possible to engineer materials with specific performance characteristics for industrial applications.

Synthesis of Biodegradable Polymers with Tunable Properties

Role of the this compound Scaffold in Bioactive Natural Products and Derivatives

The this compound structural motif is not limited to synthetic chemistry; it also appears as a key component in a variety of complex natural products. nih.gov The presence of this scaffold in molecules produced by living organisms highlights its significance in biological systems.

Interactive Data Table: Applications of this compound

| Field | Application Area | Specific Use | Key Feature Utilized |

| Organic Synthesis | Complex Molecule Synthesis | Chiral Building Block | Lactone reactivity, stereocenter |

| Pharmaceutical/Agrochemical | Intermediate | Tetrahydropyran scaffold | |

| Polymer Chemistry | Biodegradable Materials | Monomer for Polyesters | Ring-opening polymerization of lactone |

| Industrial Additives | Monomer for Block Copolymers | Tailoring of material properties | |

| Natural Products | Bioactive Scaffolds | Structural unit in flavonoids, steroids, etc. | Stable heterocyclic ring system |

Occurrence of the δ-Valerolactone and Oxane Ring System as a Motif in Bioactive Compounds

The δ-valerolactone and oxane (tetrahydropyran) ring systems are significant structural motifs found in a wide array of naturally occurring bioactive compounds. researchgate.netumsl.eduresearchgate.net The oxane ring, a saturated six-membered heterocycle with one oxygen atom, is a fundamental component of numerous natural products, including pyranose sugars like glucose. umsl.edu Its prevalence has made it an attractive scaffold in medicinal chemistry and organic synthesis. researchgate.net Marine organisms, in particular, are a rich source of compounds containing the oxane ring, which often exhibit potent biological activities. nih.govmdpi.com

The δ-valerolactone ring, a cyclic ester derived from 5-hydroxypentanoic acid, is also present in various natural products and serves as a versatile building block in the synthesis of complex molecules. grafiati.comnih.gov It has been reported in plants such as Clerodendrum mandarinorum and Aspalathus linearis. nih.gov While less common than five-membered γ-butyrolactone, the six-membered δ-valerolactone structure is a key feature in several bioactive compounds, including those with anticancer properties. chemicalbook.com

The following table details several examples of bioactive natural products that feature the δ-valerolactone or oxane ring system.

| Compound Name | Ring System | Natural Source | Biological Activity |

| Phorboxazole A | Oxane | Marine Sponge (Phorbas sp.) | Cytotoxic mdpi.com |

| Digitoxin | Oxane | Digitalis purpurea (Foxglove) | Cardiotonic |

| Martinomycin | Oxane | Streptomyces sp. | C-glycosyl compound nih.gov |

| Cladosporin | Oxane | Fungus (Cladosporium cladosporioides) | Antifungal, Antimalarial molport.com |

| Rhamnolipids | Oxane | Bacterium (Pseudomonas aeruginosa) | Biosurfactant wikipedia.org |

| Neopeltolide | Oxane | Marine Sponge (Family Neopeltidae) | Antiproliferative |

| Omuralide | δ-Lactone (fused) | N/A (synthetic proteasome inhibitor) | Anticancer |

Structure-Activity Relationship Studies of Related Lactone-Containing Natural Products

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the development of more potent and selective therapeutic agents. For lactone-containing natural products, particularly sesquiterpene lactones, several key structural features have been identified as critical for their bioactivity.

A frequently observed determinant for the biological effect of these compounds is the α-methylene-γ-lactone group. mdpi.comrsc.org This α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent bonding with biological nucleophiles, such as cysteine residues in proteins, which is often responsible for both therapeutic effects and cytotoxicity. mdpi.com While the primary focus of many studies has been on γ-lactones (five-membered rings), the principles of reactivity can be extended to δ-lactones.

Key findings from SAR studies on related lactones include:

The α,β-Unsaturated System: The presence of an exocyclic double bond adjacent to the lactone carbonyl is often necessary for potent biological activity, including antitrypanosomal and cytotoxic effects. mdpi.com Compounds lacking this feature show significantly reduced activity. mdpi.com

Side Chains: The nature of side chains attached to the core structure can greatly influence activity and selectivity. For instance, in some sesquiterpene lactones, side chains containing a 2-(hydroxymethyl)acrylate or a cyclopentenone ring enhance antitrypanosomal selectivity. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms is critical. Conformational analysis of sesquiterpene lactones has revealed that specific torsion angles within their geometry-optimized structures are decisive for their inhibitory activity against targets like STAT3. nih.gov For some ten-membered lactones (nonenolides), stereochemistry at specific carbon atoms (e.g., C-7) was found to be a key determinant of phytotoxicity, with 7S compounds being more active than their 7R counterparts. mdpi.com

Functional Group Modifications: The introduction of amino groups to the lactone structure can modulate activity. Semi-synthetic derivatives, such as those with morpholino and dimethylamino groups, have shown improved in vitro activity compared to the parent natural products. mdpi.com

Biosynthetic Origins and Derivatives Incorporating the this compound Motif in Larger Structures

The precise natural biosynthetic pathway leading to this compound has not been extensively detailed in the literature. However, insights can be drawn from the biosynthesis of structurally related compounds and through the tools of synthetic biology. For instance, non-natural metabolic pathways have been engineered in microbes to produce β-methyl-δ-valerolactone, a positional isomer of this compound. google.com These engineered routes start from renewable carbon sources and proceed through intermediates like mevalonate (B85504) and 3-methyl-5-hydroxypentanoyl-CoA, which spontaneously cyclizes to the lactone. google.com This demonstrates that the enzymatic machinery for producing methylated δ-valerolactone scaffolds can be assembled in a host organism.

The biosynthesis of 6-methyl-oxane structures is well-documented in the formation of deoxy sugars. The RmlABCD pathway, for example, is responsible for producing dTDP-L-rhamnose, a precursor for rhamnolipids which feature a 6-methyl-oxane moiety. wikipedia.org This pathway involves a series of enzymatic steps starting from glucose-1-phosphate. wikipedia.org Similarly, the biosynthesis of the unusual sugar dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc) involves a five-enzyme pathway. rcsb.org The biosynthesis of another related sugar, dTDP-L-olivose, proceeds via an intermediate, dTDP-4,6-dihydroxy-2-methyloxan-3-one, which highlights the existence of enzymes capable of acting on methylated oxane precursors. researchgate.net

Several complex natural products incorporate motifs that are structurally similar or identical to derivatives of this compound. These larger structures provide evidence of biosynthetic pathways that assemble and functionalize such rings.

Cladosporin: This fungal metabolite contains a (2R,6S)-6-methyloxan-2-yl]methyl fragment linked to a dihydroisocoumarin core. molport.com Its biosynthesis involves a polyketide synthase (PKS) pathway.

Martinomycin: Isolated from Streptomyces, this complex polyether antibiotic contains multiple oxane rings, including a (2R,5S,6R)-5-methoxy-6-methyloxan-2-yl moiety. nih.gov

Phorboxazole A: This potent cytotoxic macrolide from a marine sponge incorporates four oxane rings within its intricate structure. mdpi.com

Digitoxin: This cardiac glycoside features a steroid core attached to a trisaccharide chain composed of three digitoxose (B191001) units, which are 2,6-dideoxy-sugars possessing an oxane ring.

The existence of these natural products suggests that polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, often in combination with tailoring enzymes like methyltransferases, reductases, and cyclases, are likely responsible for generating the diversity of substituted oxane and δ-lactone rings found in nature.

Challenges and Future Research Perspectives

Advancements in Enantioselective Synthesis for Enhanced Chiral Control

The synthesis of enantiomerically pure 3-methyloxan-2-one is a critical challenge, as the biological activity and material properties of its derivatives are often dependent on their specific stereochemistry. Future research is increasingly focused on developing more efficient and highly selective enantioselective synthetic methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted δ-lactones. For instance, recent advancements have utilized organocatalytic systems to facilitate enantioselective syntheses of related pyranone structures. One notable protocol employs trimethylsilyl (B98337) dimethylamine (B145610) (TMSNMe₂) and magnesium bromide etherate (MgBr₂·OEt₂) under solvent-free conditions for aldol (B89426) condensation reactions. The development of novel chiral catalysts, such as those derived from quinine, has also shown promise in achieving high enantioselectivity in the synthesis of related heterocyclic compounds. researchgate.net Future work in this area will likely focus on designing organocatalysts specifically tailored for the asymmetric synthesis of this compound, aiming for near-perfect enantiomeric excess (ee).

Biocatalysis presents another promising avenue for achieving high chiral control. The use of enzymes, such as ketoreductases (KREDs), can offer exquisite stereospecificity in the reduction of prochiral precursors to chiral lactones. While not yet specifically demonstrated for this compound, the successful application of biocatalytic reduction to produce other chiral lactones suggests its high potential for future development in this area.

Development of Novel and Sustainable Catalytic Systems for this compound Transformations

The development of sustainable catalytic systems for the synthesis and functionalization of this compound is a key area of future research, aligning with the growing demand for green chemistry. Iron-catalyzed multicomponent cross-coupling reactions, for example, have been recognized as a powerful and sustainable method for creating complex molecules. acs.org

Research into sustainable catalysis for lactone transformations is rapidly advancing. For instance, manganese catalysts are gaining attention for their low toxicity and cost-effectiveness in late-stage C-H functionalization of complex molecules. samipubco.com The application of such catalysts to this compound could open up new pathways for creating novel derivatives with unique properties. Additionally, the use of reusable nanocatalysts, such as CoFe₂O₄@SiO₂-CPTES-melamine-Cu, has been shown to be effective in the synthesis of pyran derivatives, highlighting a potential direction for the development of sustainable catalytic systems for this compound. samipubco.com

Future research will likely focus on the design of highly active and selective catalysts based on earth-abundant and non-toxic metals for various transformations of this compound, including ring-opening polymerization, hydrogenation, and C-H functionalization.

Exploration of Undiscovered Applications in Materials Science and Medicinal Chemistry

While the potential of this compound is recognized, its full range of applications in materials science and medicinal chemistry remains largely unexplored.

In materials science, the focus is on the utilization of this compound as a monomer for the synthesis of biodegradable polymers. The ring-opening polymerization (ROMP) of lactones is a well-established method for producing polyesters, and this compound offers the potential to create polymers with tailored properties due to its methyl substituent. Future research will likely investigate the polymerization of this compound using various catalytic systems to control the polymer's molecular weight, architecture, and thermal properties, leading to the development of novel biodegradable materials for a range of applications.

In medicinal chemistry, this compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. The oxane ring is a common motif in many natural products and pharmaceuticals. vulcanchem.comvulcanchem.comsolubilityofthings.comontosight.ai For instance, derivatives of similar heterocyclic compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netwikipedia.orgekb.egnih.govnih.gov Future research will focus on the synthesis and pharmacological evaluation of novel derivatives of this compound, with the aim of discovering new therapeutic agents. The development of efficient synthetic routes to these derivatives will be crucial for structure-activity relationship (SAR) studies.

Integration of Advanced Experimental and Theoretical Methodologies for Deeper Understanding

A deeper understanding of the structure, reactivity, and properties of this compound is essential for its rational application in various fields. The integration of advanced experimental and theoretical methodologies will be crucial in achieving this.

Computational and Theoretical Studies:

Density Functional Theory (DFT) calculations are increasingly being used to investigate the structural and electronic properties of molecules. iocspublisher.orgmdpi.com For this compound, DFT calculations can provide valuable insights into its conformational preferences, vibrational frequencies, and the mechanisms of its reactions. iocspublisher.orgmdpi.com Such theoretical studies can aid in the design of new catalysts and the prediction of the properties of novel derivatives.

Advanced Spectroscopic Techniques:

Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound and its derivatives. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, for example, is a powerful tool for elucidating the complex structures of organic molecules. Furthermore, techniques like surface-enhanced attenuated total reflection 2D infrared (SEAR 2D-IR) spectroscopy are emerging as powerful methods for studying reactions at surfaces and interfaces, which could be applied to understand the catalytic transformations of this compound. spectroscopyonline.com The application of a combination of advanced spectroscopic methods will provide a comprehensive picture of the molecule's behavior at the atomic level. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyloxan-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves cyclization of β-hydroxy ketones or esterification of substituted oxolanes. Key steps include:

- Cyclization : Use acid catalysts (e.g., p-toluenesulfonic acid) under reflux in aprotic solvents (e.g., THF) to drive ring closure.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization to isolate the product.

- Optimization : Monitor reaction progress via TLC and adjust temperature, solvent polarity, or catalyst loading to improve yield .

- Characterization : Validate purity via -NMR (δ 4.2–4.5 ppm for oxolane protons) and GC-MS (m/z 128 for molecular ion peak) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Spectroscopy : - and -NMR to confirm ring structure and methyl substitution. IR spectroscopy (C=O stretch at ~1750 cm) verifies the lactone carbonyl group.

- Mass Spectrometry : HRMS for exact mass determination (CHO, theoretical 114.0681).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210 nm .

Q. What experimental protocols are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C over 30 days, analyzing samples weekly via HPLC.

- pH Sensitivity : Incubate the compound in buffers (pH 3–10) and monitor degradation by -NMR or LC-MS.

- Light Sensitivity : Expose to UV (254 nm) and visible light, comparing degradation kinetics using spectrophotometric methods .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in the predicted vs. experimental conformational behavior of this compound?

- Methodological Answer :

- DFT Calculations : Perform geometry optimizations at the B3LYP/6-31G** level to predict ring puckering and methyl group orientation. Compare with X-ray crystallography or NOE NMR data.

- Energy Barriers : Calculate rotational barriers for the methyl group using relaxed potential energy scans. Address discrepancies by refining solvent effects (e.g., PCM model) or dispersion corrections .

Q. What strategies are effective for reconciling contradictory data in the reactivity of this compound with nucleophiles?

- Methodological Answer :

- Systematic Validation : Replicate conflicting studies under controlled conditions (e.g., anhydrous vs. protic solvents).

- Mechanistic Probes : Use isotopic labeling () or kinetic isotope effects to distinguish between SN2 vs. acyl-oxygen cleavage pathways.

- Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, nucleophile strength) driving divergent outcomes .

Q. How can researchers design experiments to probe the biological interactions of this compound with enzyme targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., esterase or lipase models) with IC determination.

- Molecular Docking : Perform AutoDock or GROMACS simulations to predict binding modes, followed by site-directed mutagenesis to validate key residues.

- Metabolite Profiling : Employ LC-HRMS to identify adducts or hydrolyzed products in cellular lysates .

Q. What novel methodologies can enhance the enantioselective synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Screen chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal complexes (e.g., Ru(II)-salen) for asymmetric induction.

- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases to achieve high enantiomeric excess (ee > 90%).

- Microreactor Technology : Utilize continuous-flow systems to improve stereocontrol and reduce side reactions .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer :

- Detailed Protocols : Report exact stoichiometry, solvent grades, and equipment (e.g., microwave reactor settings).

- Supporting Information : Include NMR spectra (with integration values), chromatograms, and crystallographic data (CIF files) as supplementary materials.

- Negative Results : Disclose failed attempts (e.g., incompatible catalysts) to guide future work .

Q. What are the best practices for presenting computational data on this compound in manuscripts?

- Methodological Answer :

- Visualization : Use GaussView or PyMOL to render optimized geometries, highlighting key bond lengths/angles.

- Data Tables : Tabulate calculated vs. experimental spectroscopic parameters (e.g., -NMR shifts).

- Ethical Reporting : Avoid overinterpreting low-level theory (e.g., HF/STO-3G) for conformational analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.